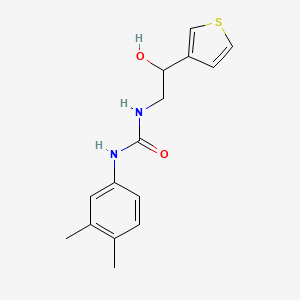
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea, also known as DPTU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPTU is a urea derivative that has been synthesized and studied for its physiological and biochemical effects, as well as its mechanism of action.
科学的研究の応用
Chemical Transformations and Applications
Directed Lithiation and Substitution Reactions
Directed lithiation of urea derivatives allows for the introduction of various substituents, leading to high yields of substituted products. This methodology could potentially apply to the synthesis and functionalization of compounds similar to "1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea" for research purposes (Smith et al., 2013).
Synthesis of Photochromic Diarylethene Precursors
The base-induced aerobic dimerization of ethyl 4-thienyl-3-ketobutanoate leads to photochromic diarylethene precursors, highlighting the versatility of thiophene derivatives in synthesizing compounds with desired photoactive properties. This process indicates the potential for developing novel photoactive materials from thiophene-containing urea derivatives (Lvov et al., 2017).
Acetylcholinesterase Inhibition by Flexible Ureas
Flexible urea derivatives have been synthesized and evaluated for their antiacetylcholinesterase activity, demonstrating the potential of urea compounds in developing treatments for diseases associated with acetylcholine deficiency. This research suggests that modifying the urea backbone and substituents can lead to compounds with significant biological activities (Vidaluc et al., 1995).
Hindered Ureas as Masked Isocyanates
Hindered ureas undergo efficient substitution reactions with various nucleophiles under neutral conditions, serving as masked isocyanates. This property is significant for synthetic chemistry, offering a method for rapid and high-yielding acyl substitution, potentially useful in the synthesis and modification of complex urea derivatives for research applications (Hutchby et al., 2009).
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-hydroxy-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-3-4-13(7-11(10)2)17-15(19)16-8-14(18)12-5-6-20-9-12/h3-7,9,14,18H,8H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXSQDAFFWTHPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC(C2=CSC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


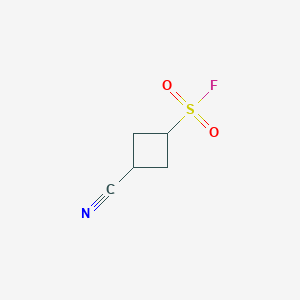
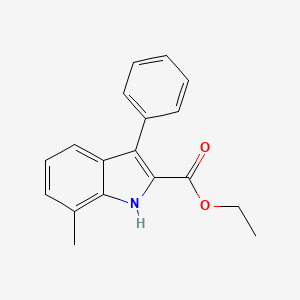
![8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2813050.png)
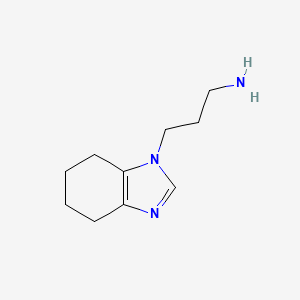
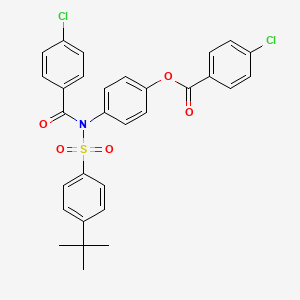
![1-Benzyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2813055.png)

![(4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(naphthalen-2-yl)methanone](/img/structure/B2813058.png)
![4-[(3-Methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2813061.png)



![N-[(1,1-Dioxothiolan-3-yl)methyl]-3-fluoro-4-methylbenzamide](/img/structure/B2813069.png)